molecular formula C19H21N3O3 B2678848 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034557-25-8

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2678848
CAS RN: 2034557-25-8
M. Wt: 339.395
InChI Key: ZRHSECLVGICEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, pyrazole, and methoxyphenyl rings, as well as the propanamide group. These functional groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of reactions. For example, the amide group could potentially undergo hydrolysis, the furan ring could participate in electrophilic aromatic substitution reactions, and the pyrazole ring could potentially act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Antibacterial Activity

  • Research Application: The compound and its related derivatives have been investigated for their antibacterial properties. In one study, novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles were synthesized, demonstrating significant antibacterial activity. This suggests a potential application of such compounds in developing new antibacterial agents (Aghekyan et al., 2020).

Antimitotic Agents

  • Research Application: Compounds structurally related to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide have been studied as antimitotic agents. Chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate demonstrated biological activity in several systems, with S-isomers showing more potency than R-isomers. This indicates the potential use of such compounds in cancer therapy (Temple & Rener, 1992).

Antimicrobial Activity of Chitosan Derivatives

  • Research Application: Chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives including compounds similar to the queried compound, exhibited antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity varied depending on the type of Schiff base moiety. This research supports the potential of these compounds in antimicrobial applications (Hamed et al., 2020).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-17-7-4-15(5-8-17)6-9-19(23)20-10-11-22-14-16(13-21-22)18-3-2-12-25-18/h2-5,7-8,12-14H,6,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHSECLVGICEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

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